N-(4-ethylphenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(4-ethylphenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide is an organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridazinone core, which is a six-membered ring containing two nitrogen atoms and a ketone group, substituted with an ethylphenyl group and a tolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the pyridazinone derivative to introduce the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to the observed effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-ethylphenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide include other pyridazinone derivatives with different substituents. Examples include:
- N-(4-methylphenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide
- N-(4-chlorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical properties, reactivity, and biological activity. The presence of the ethylphenyl and tolyl groups may enhance its lipophilicity, affecting its solubility and interaction with biological membranes.
Properties
Molecular Formula |
C21H21N3O2 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C21H21N3O2/c1-3-16-6-10-18(11-7-16)22-20(25)14-24-21(26)13-12-19(23-24)17-8-4-15(2)5-9-17/h4-13H,3,14H2,1-2H3,(H,22,25) |
InChI Key |
CBDCXFIELYNXED-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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